molecular formula C7H8O5 B156756 4-Oxocyclopentane-1,2-dicarboxylic acid CAS No. 1703-61-3

4-Oxocyclopentane-1,2-dicarboxylic acid

Cat. No.: B156756
CAS No.: 1703-61-3
M. Wt: 172.13 g/mol
InChI Key: CJSMOECOKYPHSC-SYDPRGILSA-N
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Description

4-Oxocyclopentane-1,2-dicarboxylic acid is an organic compound with the chemical formula C7H8O5. It appears as a white crystalline solid and is soluble in water, ethanol, and ether, while being slightly soluble in chloroform . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Oxocyclopentane-1,2-dicarboxylic acid has several scientific research applications:

Safety and Hazards

The compound is considered harmful and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 .

Mechanism of Action

Target of Action

4-Oxocyclopentane-1,2-dicarboxylic acid is a macrocyclic compound that acts as an inhibitor of proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Mode of Action

This compound inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . By binding to the active site of the protease, it prevents the enzyme from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting the function of the protease.

Biochemical Analysis

Biochemical Properties

4-Oxocyclopentane-1,2-dicarboxylic acid plays a vital role in biochemical reactions, particularly as an inhibitor of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. By inhibiting proteases, this compound can regulate protein degradation and turnover, which is essential for maintaining cellular homeostasis . This compound interacts with various enzymes and proteins, forming stable complexes that prevent the proteolytic activity of these enzymes. The nature of these interactions involves the binding of this compound to the active site of proteases, thereby blocking substrate access and inhibiting enzymatic activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteases, this compound can affect the degradation of signaling proteins, thereby altering signal transduction pathways . This compound can also impact gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Additionally, this compound can influence cellular metabolism by regulating the turnover of metabolic enzymes and substrates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with proteases and other biomolecules. This compound exerts its effects by binding to the active site of proteases, forming a stable complex that inhibits enzymatic activity . The binding interaction involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability of the complex . By inhibiting proteases, this compound can prevent the degradation of proteins, thereby modulating various cellular processes. Additionally, this compound can influence gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . The extent of these effects can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteases and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired inhibitory activity . Beyond this threshold, increasing the dosage can lead to diminishing returns and potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism . Understanding these pathways is crucial for elucidating the full range of biochemical effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as its accumulation in certain tissues or organelles can enhance its inhibitory effects . Additionally, the interaction with transporters and binding proteins can affect the bioavailability and efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its inhibitory activity . For instance, its presence in the cytoplasm can enhance its ability to inhibit cytoplasmic proteases, while its localization in the nucleus can influence gene expression by stabilizing transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Oxocyclopentane-1,2-dicarboxylic acid involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Various catalysts may be employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory action on proteases and its versatility in various chemical reactions. Its ability to act as an intermediate in the synthesis of complex organic compounds and polymers further distinguishes it from similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Oxocyclopentane-1,2-dicarboxylic acid involves the oxidation of cyclopentadiene followed by carboxylation and decarboxylation.", "Starting Materials": [ "Cyclopentadiene", "Potassium permanganate", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid" ], "Reaction": [ "Oxidation of cyclopentadiene with potassium permanganate to form 4-oxocyclopent-2-en-1-one", "Hydrolysis of 4-oxocyclopent-2-en-1-one with sodium hydroxide to form 4-oxocyclopentane-1,2-diol", "Carboxylation of 4-oxocyclopentane-1,2-diol with carbon dioxide in the presence of hydrochloric acid to form 4-oxocyclopentane-1,2-dicarboxylic acid", "Decarboxylation of 4-oxocyclopentane-1,2-dicarboxylic acid with heat to form 4-oxocyclopentanecarboxylic acid" ] }

CAS No.

1703-61-3

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+

InChI Key

CJSMOECOKYPHSC-SYDPRGILSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O

SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O

1703-61-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclopentane-1,2-dicarboxylic acid
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4-Oxocyclopentane-1,2-dicarboxylic acid
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Reactant of Route 6
4-Oxocyclopentane-1,2-dicarboxylic acid

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